molecular formula C17H15NO4S B7951401 methyl 1-tosyl-1H-indole-5-carboxylate

methyl 1-tosyl-1H-indole-5-carboxylate

Cat. No. B7951401
M. Wt: 329.4 g/mol
InChI Key: RNSIMXRFOSKPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-tosyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C17H15NO4S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-tosyl-1H-indole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-tosyl-1H-indole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds : Methyl 1-tosyl-1H-indole-5-carboxylate and its derivatives are frequently used in the synthesis of new chemical compounds. For example, research has demonstrated its role in the creation of conformationally constrained tryptophan derivatives, which are important for peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

  • Pharmaceutical Applications : Compounds related to methyl 1-tosyl-1H-indole-5-carboxylate have been investigated for their potential pharmaceutical applications. Some studies have focused on the synthesis and anti-cancer activity of methyl indole-3-carboxylate derivatives, indicating their relevance in developing new antitumor agents (Niemyjska et al., 2012).

  • Methodological Advancements in Chemical Synthesis : Advances in chemical synthesis methods using compounds like methyl 1-tosyl-1H-indole-5-carboxylate have been reported. These include efficient methods for synthesizing related compounds and exploring their potential in various chemical reactions (Akbari & Faryabi, 2023).

  • Investigations into Molecular Properties : Studies have also been conducted to understand the molecular properties of related compounds. For instance, research on methyl 5-methoxy-1H-indole-2-carboxylate, a similar compound, has provided insights into its electronic nature and reactivity through spectroscopic and computational studies (Almutairi et al., 2017).

  • Applications in Organic Chemistry : The compound and its derivatives have found applications in organic chemistry for the synthesis of complex molecules. For example, the creation of tetrahydropyridines and other complex structures has been achieved using derivatives of methyl 1-tosyl-1H-indole-5-carboxylate (Zhu et al., 2003).

properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-3-6-15(7-4-12)23(20,21)18-10-9-13-11-14(17(19)22-2)5-8-16(13)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSIMXRFOSKPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-tosyl-1H-indole-5-carboxylate

Synthesis routes and methods

Procedure details

A solution of methyl indole-5-carboxylate, (21.7 g), p-toluenesulfonyl chloride (47.3 g), and K2CO3 (68.4 g) in 2-butanone (310 ml) was refluxed under a nitrogen atmosphere for 18 hr. Additional p-toluenesulfonyl chloride (12.0 g) and K2CO3 (17 g) was added to the reaction mixture and reflux was continued for 18 hr. The reaction mixture was filtered hot and the filtrate was evaporated to give an ivory solid that was tritrated with hexane to give methyl 1-(4-methylphenylsulfonyl)indole-5-carboxylate (23.0 g, 56%) as an ivory solid: NMR (80 MHz, CDCl3): 2.34 (s, 3H, ArCH3), 3.91 (s, 3H, OCH3), 6.7 (d, 1H, H2 -indole).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step One
Name
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.